Home > Products > Screening Compounds P53812 > rac-Rotigotine Hydrochloride
rac-Rotigotine Hydrochloride - 102120-99-0; 125572-93-2

rac-Rotigotine Hydrochloride

Catalog Number: EVT-3148243
CAS Number: 102120-99-0; 125572-93-2
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rac-Rotigotine is synthesized from various precursors through several chemical processes, including reductive amination reactions. Its classification as a dopamine receptor agonist places it within the broader category of neuropharmacological agents, specifically targeting dopaminergic pathways in the brain to alleviate symptoms associated with Parkinson's disease .

Synthesis Analysis

The synthesis of rac-Rotigotine Hydrochloride involves multiple steps, primarily focusing on the formation of the core structure through reductive amination.

  1. Starting Materials: The synthesis begins with 2-thienylacetic acid and an amine precursor.
  2. Reductive Amination: The amine undergoes reductive amination with sodium borohydride in aprotic solvents such as toluene or methylene chloride at temperatures ranging between 80°C to 90°C. This step is crucial for forming the racemic mixture of Rotigotine .
  3. Salification: The resulting base can then be converted to its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

Technical Parameters

  • Reagents: Sodium borohydride, hydrochloric acid, and various organic solvents.
  • Conditions: Reflux conditions are often employed during the synthesis to facilitate reaction completion.
Molecular Structure Analysis

Rac-Rotigotine Hydrochloride has a complex molecular structure characterized by a thienyl group and a propylamine chain.

  • Structural Features: The molecule contains a chiral center, contributing to its pharmacological activity at dopamine receptors.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .

Relevant Data

  • Molecular Weight: 351.934 g/mol
  • Molecular Formula: C19H26ClNOSC_{19}H_{26}ClNOS
Chemical Reactions Analysis

Rac-Rotigotine participates in various chemical reactions primarily related to its synthesis and modification:

  1. Reductive Amination: This reaction forms the backbone of rac-Rotigotine synthesis, where an amine reacts with a carbonyl compound under reducing conditions.
  2. Salification: The conversion of rac-Rotigotine base into hydrochloride involves acid-base neutralization, enhancing its pharmacological properties.

Technical Details

  • Yield Optimization: The synthesis can yield up to 94% purity in crystalline forms through careful control of reaction conditions .
  • Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) are used to monitor progress throughout the synthesis.
Mechanism of Action

Rac-Rotigotine exerts its pharmacological effects primarily through agonism at dopamine receptors:

  1. Dopamine Receptor Interaction: It shows high selectivity for D2 receptors, with an inhibition constant (Ki) of approximately 0.69 nM, indicating strong binding affinity .
  2. Presynaptic Activity: The compound inhibits calcium-dependent release of neurotransmitters like dopamine and acetylcholine, which contributes to its therapeutic effects in Parkinson's disease models.
  3. Behavioral Effects: In vivo studies demonstrate that rac-Rotigotine can modulate locomotor activity in animal models, providing insights into its efficacy compared to other dopamine agonists like apomorphine .
Physical and Chemical Properties Analysis

Rac-Rotigotine Hydrochloride exhibits several notable physical and chemical properties:

  • State: Typically exists as a solid crystalline form when purified.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water due to its hydrophobic characteristics.
  • Stability: The hydrochloride salt form enhances stability compared to its free base counterpart.

Relevant Data

Applications

Rac-Rotigotine Hydrochloride is primarily applied in clinical settings for:

  1. Parkinson's Disease Treatment: Used as a therapeutic agent to manage motor symptoms associated with this neurodegenerative disorder.
  2. Research Applications: Investigated for potential benefits in other neurological conditions due to its dopaminergic activity.
  3. Pharmaceutical Development: Serves as a template for developing new compounds targeting dopamine receptors.

Scientific Applications

The compound's unique mechanism of action makes it valuable not only in clinical treatment but also in research exploring dopaminergic pathways and receptor interactions .

Introduction to rac-Rotigotine Hydrochloride in Dopaminergic Therapeutics

Historical Development and Rationale for Racemic Synthesis

The development pathway of rac-rotigotine hydrochloride originated with the compound N-0437, an early aminotetralin derivative that demonstrated promising dopaminergic activity but suffered from significant pharmacokinetic limitations [3] [6]. Initial pharmacokinetic studies revealed that while oral administration produced only transient effects due to extensive hepatic first-pass metabolism, transdermal application yielded sustained therapeutic concentrations, prompting investigation into alternative delivery systems. The rationale for pursuing racemic synthesis emerged from comprehensive receptor binding studies which demonstrated that both enantiomers contributed significantly to the overall dopaminergic activity profile. Early enantiomeric separation efforts revealed that the individual isomers displayed differential receptor binding affinities, but neither singularly replicated the full spectrum of activity achieved by the racemate [3] [7].

Table 1: Comparative Receptor Binding Profile of rac-Rotigotine Hydrochloride

Receptor TargetBinding Affinity (Ki in nM)Functional ActivityRelative Selectivity
Dopamine D30.71Full agonistHighest affinity
Dopamine D24-15Full agonist10-fold lower than D3
Dopamine D54-15Full agonistSimilar to D2
Dopamine D44-15Full agonistSimilar to D2
Dopamine D183Full agonist100-fold lower than D3
5-HT1ANot reportedPartial agonistModerate affinity
α2B-AdrenergicNot reportedAntagonistModerate affinity

The racemic synthesis strategy was further validated through functional studies demonstrating that rac-rotigotine hydrochloride behaved as a full agonist at all dopamine receptor subtypes, with particularly notable potency at D1 receptors (pEC50 = 9.0), an effect rarely observed with non-ergoline dopamine agonists [1] [4]. This broad receptor activation profile distinguished rac-rotigotine from conventional dopamine agonists like ropinirole and pramipexole, which exhibit negligible activity at D1 and D5 receptors [1]. The historical decision to develop the racemate rather than pursue enantiomerically pure forms was fundamentally grounded in the observation that both enantiomers contributed to the unique pharmacological profile, with the racemic mixture providing a more balanced activation across dopaminergic pathways critical for motor control in PD [3] [7]. Additionally, the racemic form demonstrated superior physicochemical properties for transdermal delivery, addressing the significant bioavailability challenges encountered with oral administration of dopaminergic compounds [3] [6].

The development trajectory culminated in the creation of a matrix-type transdermal delivery system specifically engineered to overcome the compound's pharmacokinetic limitations. This system consisted of a backing film, a drug-loaded matrix, and a protective liner, designed to release the active substance continuously over 24 hours following application to intact skin [3] [6]. The transdermal approach effectively bypassed the extensive gastrointestinal and hepatic metabolism that had previously limited the therapeutic utility of dopaminergic compounds, representing a paradigm shift in delivery strategy for Parkinson's therapeutics.

Role in Addressing Pulsatile vs. Continuous Dopaminergic Stimulation Paradigms

rac-Rotigotine Hydrochloride emerged as a key pharmacological tool in investigating the critical distinction between pulsatile and continuous dopaminergic stimulation in Parkinson's disease management. The pulsatile administration of short-acting dopaminergic agents (such as traditional oral levodopa formulations) produces discontinuous receptor stimulation that correlates strongly with the development of motor complications, particularly levodopa-induced dyskinesias [2] [6]. In contrast, continuous dopaminergic stimulation aims to mimic physiological dopamine release patterns, providing more stable receptor activation and potentially mitigating maladaptive neuroplastic changes in the striatum. The transdermal delivery system developed for rac-rotigotine hydrochloride inherently supports this continuous delivery paradigm by maintaining stable plasma concentrations over 24 hours, with pharmacokinetic studies revealing a time to maximum concentration (tmax) of approximately 16 hours and an elimination half-life (t½) of 6.82 hours following patch removal [6].

Table 2: Pharmacokinetic Parameters of Transdermal rac-Rotigotine Hydrochloride

ParameterValueMethod of AdministrationSignificance
Cmax0.215 ng/mLTransdermal patchSteady peak concentration
tmax16 hoursTransdermal patchSlow absorption profile
AUC0-tz3.94 ng·h-1·mL-1Transdermal patchConsistent drug exposure
t½6.82 hoursAfter patch removalRapid decline upon discontinuation

Preclinical investigations in 6-hydroxydopamine (6-OHDA)-lesioned rat models provided compelling evidence supporting the continuous delivery paradigm. These studies directly compared pulsatile intraperitoneal administration (1 mg/kg once or twice daily) with continuous subcutaneous delivery via slow-release formulations (1 mg/kg every 24-48 hours). The results demonstrated fundamental differences in pharmacological outcomes [2] [9]:

  • Sensitization Patterns: Pulsatile administration of both rac-rotigotine and L-DOPA produced progressively increasing contralateral rotations with successive doses, indicating behavioral sensitization. In contrast, continuous rotigotine administration produced rotational behavior that plateaued after the second administration without progressive sensitization.

  • Dyskinesia Manifestation: Abnormal involuntary movements (AIMs), considered a rodent correlate of human dyskinesia, appeared after the second administration of pulsatile L-DOPA and were observed (though less prominently) with pulsatile rotigotine. Remarkably, continuous rotigotine administration completely failed to induce AIMs throughout the study period.

  • Neuroplastic Adaptation: Continuous administration prevented the development of molecular markers associated with dyskinesia pathogenesis, including altered striatal gene expression patterns in opioid precursor molecules and immediate early genes that were consistently observed following pulsatile administration.

The translation of these findings to non-human primate models of Parkinson's disease further validated the therapeutic advantages of continuous delivery. MPTP-lesioned common marmosets receiving continuous rotigotine infusion exhibited significantly reduced dyskinesia induction compared to those receiving intermittent bolus administration, despite comparable anti-parkinsonian benefits [9]. This consistent observation across species highlights the fundamental neurobiological principle that striatal dopamine receptor expression and downstream signaling pathways exhibit profound sensitivity to the temporal pattern of receptor stimulation, independent of the total drug exposure. The continuous delivery profile of rac-rotigotine hydrochloride thus represents a pharmacological approach to decoupling symptomatic efficacy from dyskinesia induction, addressing a fundamental limitation in long-term Parkinson's disease management.

The molecular mechanisms underlying these differential effects appear rooted in receptor trafficking and downstream signaling pathways. Continuous dopaminergic stimulation promotes stable, physiological-like receptor activation that maintains relatively normal patterns of receptor phosphorylation, internalization, and recycling. In contrast, pulsatile stimulation produces alternating periods of receptor overstimulation followed by complete withdrawal, triggering abnormal G-protein coupling, altered glutamate receptor trafficking, and ultimately, maladaptive changes in striatal neurons that manifest clinically as dyskinesias [2] [6]. The ability of transdermal rac-rotigotine hydrochloride to provide uninterrupted receptor stimulation while maintaining lower peak concentrations than achieved with oral formulations positions it uniquely within the pharmacological arsenal for Parkinson's disease, offering a delivery strategy that aligns with contemporary understanding of basal ganglia pathophysiology.

Properties

CAS Number

102120-99-0; 125572-93-2

Product Name

rac-Rotigotine Hydrochloride

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

Molecular Formula

C19H26ClNOS

Molecular Weight

351.93

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H

InChI Key

CEXBONHIOKGWNU-UHFFFAOYSA-N

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.